![molecular formula C22H29N3O3 B2814215 N-{4-[3-(4-benzylpiperazin-1-yl)-2-hydroxypropoxy]phenyl}acetamide CAS No. 613655-78-0](/img/structure/B2814215.png)
N-{4-[3-(4-benzylpiperazin-1-yl)-2-hydroxypropoxy]phenyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[3-(4-benzylpiperazin-1-yl)-2-hydroxypropoxy]phenyl}acetamide is a complex organic compound that features a piperazine ring, a benzyl group, and an acetamide moiety. This compound is of interest due to its potential pharmacological properties and its role in various chemical reactions.
作用機序
Target of Action
The primary targets of N-[4-[3-(4-benzylpiperazin-1-yl)-2-hydroxypropoxy]phenyl]acetamide are the oxidoreductase proteins . These proteins play a crucial role in various biological processes, including energy production, detoxification, and cellular repair.
Mode of Action
N-[4-[3-(4-benzylpiperazin-1-yl)-2-hydroxypropoxy]phenyl]acetamide interacts with its targets, the oxidoreductase proteins, by binding to their active sites . This interaction can lead to changes in the protein’s function, potentially inhibiting its activity. The exact nature of these changes is currently under investigation.
Biochemical Pathways
The compound’s interaction with oxidoreductase proteins suggests that it may affect biochemical pathways involving these enzymes . Oxidoreductases are involved in a wide range of biochemical pathways, including those related to energy production and detoxification. The downstream effects of this interaction are currently being studied.
Result of Action
The compound has been found to exhibit significant antibacterial and antifungal activity , suggesting that it may disrupt essential cellular processes in these organisms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[3-(4-benzylpiperazin-1-yl)-2-hydroxypropoxy]phenyl}acetamide typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of benzyl chloride with piperazine to form N-benzylpiperazine.
Hydroxypropoxy Addition: The N-benzylpiperazine is then reacted with epichlorohydrin to introduce the hydroxypropoxy group.
Phenyl Acetamide Coupling: The final step involves coupling the hydroxypropoxy intermediate with 4-acetamidophenol under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropoxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the acetamide moiety, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Formation of benzyl ketones or aldehydes.
Reduction: Conversion to benzylamines.
Substitution: Introduction of various functional groups depending on the nucleophile used.
科学的研究の応用
N-{4-[3-(4-benzylpiperazin-1-yl)-2-hydroxypropoxy]phenyl}acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential anti-cancer and antibacterial activities.
Industry: Utilized in the development of new materials and chemical processes.
類似化合物との比較
Similar Compounds
- N-benzyl-2-(4-phenyl-1-piperazinyl)acetamide
- N-(4-{[4-(1-benzyl-4-piperidinyl)-1-piperazinyl]sulfonyl}phenyl)acetamide
- Phenoxy acetamide derivatives
Uniqueness
N-{4-[3-(4-benzylpiperazin-1-yl)-2-hydroxypropoxy]phenyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and pharmacological properties
特性
IUPAC Name |
N-[4-[3-(4-benzylpiperazin-1-yl)-2-hydroxypropoxy]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3/c1-18(26)23-20-7-9-22(10-8-20)28-17-21(27)16-25-13-11-24(12-14-25)15-19-5-3-2-4-6-19/h2-10,21,27H,11-17H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMAJHBWNZQVSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCC(CN2CCN(CC2)CC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(4-fluorophenoxy)ethyl]-4-(4-methoxypiperidin-1-yl)benzamide](/img/structure/B2814132.png)
![N-(3,5-dimethylphenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2814133.png)
![1-(3,4-Dimethoxyphenyl)-2-((2-methyl-5-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2814134.png)
![N-(3-chlorophenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2814136.png)
![N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(5-chloro-2-cyanophenyl)oxalamide](/img/structure/B2814138.png)
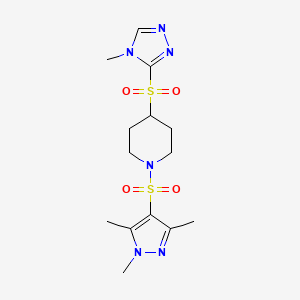
![4-Bromo-2-methoxy-6-({[3-(trifluoromethyl)phenyl]imino}methyl)benzenol](/img/structure/B2814140.png)
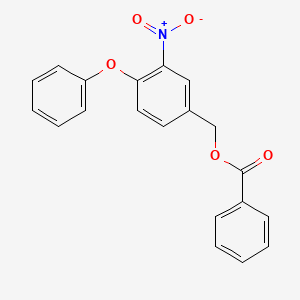
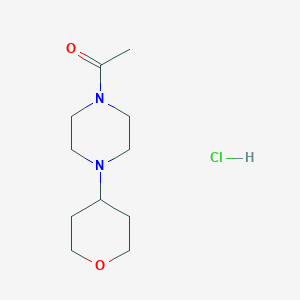
![1-[(2-Chloro-4-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)methyl]pyrrolidine](/img/structure/B2814146.png)
![2-[5-(Phenylmethoxycarbonylamino)pyrazol-1-yl]acetic acid](/img/structure/B2814147.png)
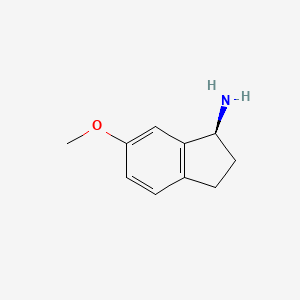
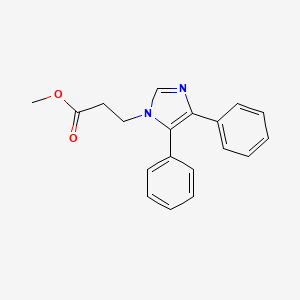
![2-[(4-Formyl-2-methoxyphenoxy)methyl]benzonitrile](/img/structure/B2814154.png)
